molecular formula C10H9NO2S B184493 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1,2-diol CAS No. 20217-14-5

4-(2-Methyl-1,3-thiazol-4-yl)benzene-1,2-diol

Cat. No.: B184493
CAS No.: 20217-14-5
M. Wt: 207.25 g/mol
InChI Key: NAJCJNKRIQETEO-UHFFFAOYSA-N
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Description

4-(2-Methyl-1,3-thiazol-4-yl)benzene-1,2-diol is an organic compound that features a thiazole ring attached to a benzene ring with two hydroxyl groups. This compound is part of the thiazole family, which is known for its diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1,2-diol typically involves the formation of the thiazole ring followed by its attachment to the benzene ring. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The reaction conditions often require a solvent such as ethanol and a catalyst like hydrochloric acid, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of microwave irradiation and other advanced techniques can also be employed to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methyl-1,3-thiazol-4-yl)benzene-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(2-Methyl-1,3-thiazol-4-yl)benzene-1,2-diol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of dyes and biocides

Mechanism of Action

The mechanism of action of 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1,2-diol involves its interaction with various biological targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit microbial growth by interfering with the synthesis of essential biomolecules in bacteria and fungi .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol
  • 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1,3-diol
  • 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1,4-diol

Uniqueness

4-(2-Methyl-1,3-thiazol-4-yl)benzene-1,2-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of hydroxyl groups at the 1 and 2 positions of the benzene ring enhances its antioxidant activity compared to other isomers .

Properties

IUPAC Name

4-(2-methyl-1,3-thiazol-4-yl)benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c1-6-11-8(5-14-6)7-2-3-9(12)10(13)4-7/h2-5,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAJCJNKRIQETEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357299
Record name 1,2-Benzenediol, 4-(2-methyl-4-thiazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20217-14-5
Record name 1,2-Benzenediol, 4-(2-methyl-4-thiazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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